molecular formula C19H14N2O3 B13887711 N-(4-nitrophenyl)-4-biphenylcarboxamide

N-(4-nitrophenyl)-4-biphenylcarboxamide

Cat. No.: B13887711
M. Wt: 318.3 g/mol
InChI Key: QBEBWWGCXLUHPF-UHFFFAOYSA-N
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Description

N-(4-Nitrophenyl)-4-biphenylcarboxamide is a biphenylcarboxamide derivative featuring a nitro group (-NO₂) at the para position of the phenyl ring attached to the carboxamide nitrogen. This compound belongs to a class of aromatic amides known for their structural versatility in medicinal chemistry and materials science. The nitro group enhances electron-withdrawing properties, influencing reactivity, solubility, and intermolecular interactions.

Properties

Molecular Formula

C19H14N2O3

Molecular Weight

318.3 g/mol

IUPAC Name

N-(4-nitrophenyl)-4-phenylbenzamide

InChI

InChI=1S/C19H14N2O3/c22-19(20-17-10-12-18(13-11-17)21(23)24)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13H,(H,20,22)

InChI Key

QBEBWWGCXLUHPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-nitrophenyl)-4-biphenylcarboxamide typically involves the reaction of 4-nitroaniline with 4-biphenylcarboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: N-(4-nitrophenyl)-4-biphenylcarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(4-nitrophenyl)-4-biphenylcarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-nitrophenyl)-4-biphenylcarboxamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis. The compound’s anti-inflammatory effects are believed to result from its inhibition of key enzymes involved in the inflammatory response, such as cyclooxygenase .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-(4-nitrophenyl)-4-biphenylcarboxamide with five structurally related biphenylcarboxamide derivatives, emphasizing molecular properties, substituent effects, and reported biological activities.

Compound Name Molecular Formula Average Mass (Da) Key Substituent Reported Biological Activity Key References
This compound C₁₉H₁₄N₂O₃ 318.33 -NO₂ (para) Antimicrobial (inferred from nitro group analogs)
N-(4-Acetylphenyl)-4-biphenylcarboxamide C₂₁H₁₇NO₂ 315.37 -COCH₃ (para) Not explicitly reported; used in synthetic studies
N-(3-Ethynylphenyl)-4-biphenylcarboxamide C₂₁H₁₅NO 297.36 -C≡CH (meta) Potential click chemistry applications
4'-(Hexyloxy)-N-(4-hydroxyphenyl)-[1,1'-biphenyl]-4-carboxamide C₂₅H₂₅NO₃ 387.47 -OCH₂(CH₂)₄CH₃ (para), -OH (para) Surfactant or polymer precursor (hydrophobic chain)
N-(β-L-Fucopyranosyl)-[1,1'-biphenyl]-4-carboxamide C₁₉H₂₁NO₆ 359.37 -Sugar moiety (β-L-fucose) Glycoconjugate for targeted drug delivery

Structural and Electronic Effects

  • Nitro vs. Acetyl Groups: The nitro group (-NO₂) in this compound is more electron-withdrawing than the acetyl group (-COCH₃) in its analog, leading to reduced electron density on the aromatic ring. This enhances electrophilic substitution reactivity but may decrease solubility in polar solvents compared to the acetylated derivative .
  • Ethynyl vs.

Thermodynamic and Solubility Trends

  • Higher molecular weight compounds with hydrophobic chains (e.g., hexyloxy derivatives) exhibit lower aqueous solubility but improved lipid membrane permeability, as seen in surfactant-like analogs .
  • The nitro derivative’s polar nitro group may improve crystallinity but reduce bioavailability compared to less polar analogs like the ethynyl-substituted compound .

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